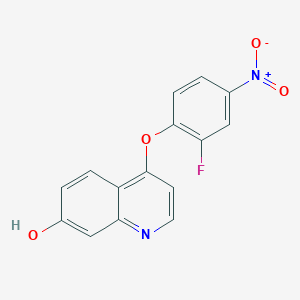
4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol
Descripción general
Descripción
4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol is a useful research compound. Its molecular formula is C15H9FN2O4 and its molecular weight is 300.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(2-Fluoro-4-nitrophenoxy)quinolin-7-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a quinoline core substituted with a fluoronitrophenoxy group. This unique arrangement is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that this compound acts as a potent inhibitor of various cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer) with IC50 values in the low micromolar range, indicating significant efficacy against these tumors .
- Antimicrobial Activity : The compound has demonstrated antibacterial properties, particularly against Gram-positive bacteria. Its interaction with bacterial macromolecules suggests a mechanism involving disruption of cellular processes .
- Enzyme Inhibition : It has been identified as a multitarget tyrosine kinase inhibitor, which is crucial for regulating various cellular functions, including proliferation and survival .
The mechanism by which this compound exerts its biological effects involves:
- Binding to Tyrosine Kinases : The compound binds to the active sites of tyrosine kinases, inhibiting their activity and preventing downstream signaling associated with tumor growth .
- Interaction with DNA : Preliminary studies suggest that it may also interact with DNA, leading to cytotoxic effects in cancer cells .
- Modulation of Oxidative Stress : The compound may influence oxidative stress pathways, enhancing apoptotic signals in cancer cells while reducing inflammation in normal tissues .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Efficacy : In vitro assays demonstrated that the compound inhibits cell proliferation in a dose-dependent manner, showcasing its potential as an anticancer agent. Furthermore, docking studies revealed that it shares a common binding mode with established c-Met inhibitors, suggesting it could be developed for targeted cancer therapies .
- Antimicrobial Properties : The compound was tested against various bacterial strains, showing significant inhibition zones, particularly against Gram-positive bacteria like Staphylococcus aureus. This suggests potential applications in treating bacterial infections .
- Enzyme Inhibition Studies : The compound's ability to inhibit specific kinases was evaluated using biochemical assays, revealing its effectiveness at low concentrations compared to other known inhibitors .
Propiedades
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)quinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O4/c16-12-7-9(18(20)21)1-4-15(12)22-14-5-6-17-13-8-10(19)2-3-11(13)14/h1-8,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSCRIJOVRKFEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=C3C=CC(=CC3=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













